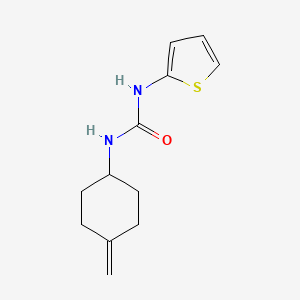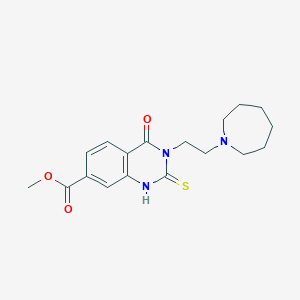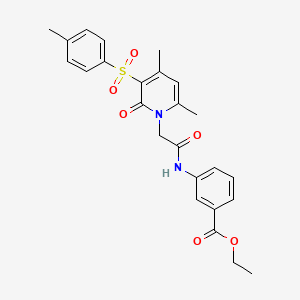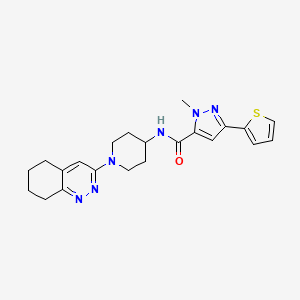
1-(4-Methylenecyclohexyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylenecyclohexyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
Urea derivatives, including compounds structurally related to "1-(4-Methylenecyclohexyl)-3-(thiophen-2-yl)urea", are pivotal in chemical synthesis, offering pathways to create a variety of complex molecules. The crystal structure of a closely related compound, "1,3-dicyclohexyl-l-(tetrahydrothiophene-2-carbonyl)urea," has been analyzed, highlighting the importance of thiophene carboxylic acid derivatives in constructing coordination polymers and their applications in organic synthesis. These compounds are noted for their potential in anticancer agents, emphasizing the significance of urea derivatives in medicinal chemistry and drug development processes beyond the scope of direct pharmaceutical applications (Cai, Yan, & Xie, 2009).
Biological Activities and Applications
Urea derivatives have been studied for their cytokinin-like activity, which influences cell division and differentiation in plant biology. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (thidiazuron, TDZ) are known to exhibit cytokinin-like activity, often surpassing that of adenine compounds. These urea derivatives are extensively utilized in in vitro plant morphogenesis studies, highlighting their role in plant biology and agricultural research (Ricci & Bertoletti, 2009).
Material Science and Engineering
In the field of material science, urea derivatives play a crucial role in the development of novel materials with unique properties. The synthesis and conformational studies of heterocyclic ureas and their concentration-dependent unfolding to form multiply hydrogen-bonded complexes have been explored. These studies provide insights into the potential applications of urea derivatives in self-assembly processes and the development of materials with specific structural and functional properties (Corbin et al., 2001).
Catalysis and Chemical Reactions
Urea derivatives are also significant in catalysis, where they act as catalysts or catalyst precursors in various chemical reactions. For instance, the asymmetric Morita-Baylis-Hillman reaction catalyzed by isophoronediamine-derived bis(thio)urea organocatalysts demonstrates the utility of urea derivatives in enhancing reaction efficiency and selectivity. These catalysts are instrumental in synthesizing chiral compounds, contributing to advancements in synthetic organic chemistry and the pharmaceutical industry (Berkessel, Roland, & Neudörfl, 2006).
Properties
IUPAC Name |
1-(4-methylidenecyclohexyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-4-6-10(7-5-9)13-12(15)14-11-3-2-8-16-11/h2-3,8,10H,1,4-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMZSQVJDWKNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)



![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)


![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)
![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)
![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)
